6-Methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
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Overview
Description
Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside is a chemical compound with the molecular formula C9H16O6 and a molecular weight of 220.221. It is a derivative of glucose, specifically a glucopyranoside, where the hydroxyl groups at positions 4 and 6 are protected by an ethylidene group. This compound is often used in carbohydrate chemistry for the protection of hydroxyl groups to prevent their interference in chemical transformations .
Preparation Methods
Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside can be synthesized through the reaction of glucose derivatives with aldehydes or ketones in the presence of catalysts such as hard or Lewis acids . The reaction typically involves the formation of a hemiacetal intermediate, followed by cyclization to form the cyclic acetal or ketal. Industrial production methods often involve the use of acetic anhydride and sodium acetate as solvents, which also facilitate in situ acetylation .
Chemical Reactions Analysis
Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acetic acid, sodium acetate, and acetic anhydride. For example, the oxidation of methyl-4,6-O-ethylidene-2,3-di-O-acetyl-alpha-D-glucopyranoside in acetic acid/sodium acetate yields methyl-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside . These reactions are crucial for modifying the compound for further applications in chemical synthesis.
Scientific Research Applications
Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it serves as a chiral building block and an intermediate in the synthesis of various sugars and carbohydrate derivatives . In pharmaceutical research, it is used as an intermediate in the development of drugs and as a reagent in biochemical assays . Additionally, its role as a phase-transfer catalyst in asymmetric synthesis highlights its importance in industrial applications .
Mechanism of Action
The mechanism of action of methyl-4,6-O-ethylidene-alpha-D-glucopyranoside involves its interaction with molecular targets such as glucose transporters . It acts as a competitive inhibitor of glucose transport proteins, specifically GLUT1, with a Ki value of approximately 12 mM . This inhibition affects glucose transport across cell membranes, which can be utilized in various biochemical and pharmacological studies.
Comparison with Similar Compounds
Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside can be compared to other similar compounds such as methyl-4,6-O-benzylidene-alpha-D-glucopyranoside and 4,6-O-ethylidene-alpha-D-glucose . While all these compounds serve as protective groups for hydroxyl functionalities in sugars, methyl-4,6-O-ethylidene-alpha-D-glucopyranoside is unique due to its specific ethylidene protection, which offers distinct reactivity and stability . This uniqueness makes it a valuable compound in synthetic carbohydrate chemistry.
Properties
IUPAC Name |
6-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-4-13-3-5-8(14-4)6(10)7(11)9(12-2)15-5/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBOLIVKPWXZAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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